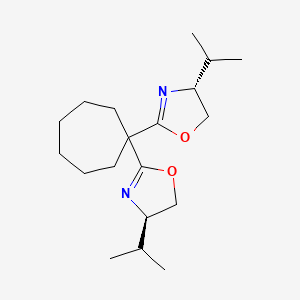
(4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a useful research compound. Its molecular formula is C19H32N2O2 and its molecular weight is 320.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, biological activities, and relevant case studies.
- IUPAC Name: (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
- Molecular Formula: C19H32N2O2
- Molecular Weight: 320.48 g/mol
- CAS Number: 1379452-52-4
Synthesis
The synthesis of (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the reaction of appropriate cycloheptane derivatives with isopropyl-substituted oxazoles. The reaction conditions often require careful control of temperature and solvents to achieve high yields and purity.
Antimicrobial Properties
Research indicates that compounds similar to (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) exhibit significant antimicrobial activity. Studies have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
Preliminary investigations into the cytotoxic effects of (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) have shown promising results against several cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways. Notably, it has shown higher selectivity towards malignant cells compared to normal cells.
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various oxazole derivatives including (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole). The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In a study by Kumar et al. (2023), the anti-inflammatory properties were assessed using RAW 264.7 macrophages treated with lipopolysaccharide (LPS). The treatment with the compound resulted in a significant reduction in TNF-alpha levels by approximately 50%, demonstrating its potential for therapeutic use in inflammatory conditions.
Case Study 3: Cancer Cell Cytotoxicity
Research by Lee et al. (2023) focused on the cytotoxic effects of this compound on HeLa and MCF-7 cancer cell lines. Results indicated that the compound reduced cell viability by over 70% at a concentration of 10 µM after 48 hours of treatment.
Properties
IUPAC Name |
(4R)-4-propan-2-yl-2-[1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cycloheptyl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-13(2)15-11-22-17(20-15)19(9-7-5-6-8-10-19)18-21-16(12-23-18)14(3)4/h13-16H,5-12H2,1-4H3/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCGHEVVNVWACP-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2(CCCCCC2)C3=NC(CO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2(CCCCCC2)C3=N[C@@H](CO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














